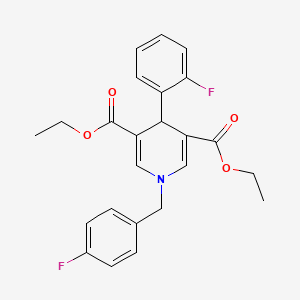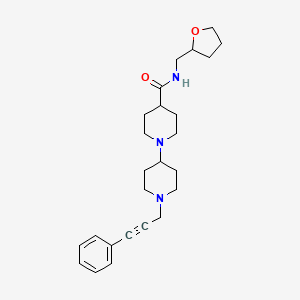![molecular formula C21H25N3O3 B6062884 N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)
N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide, also referred to as AGN-PC-0, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the oncogenic activity of c-Myc and is frequently dysregulated in cancer. AGN-PC-0 has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, and is being investigated as a potential therapeutic agent for cancer.
Wirkmechanismus
AGN-PC-0 inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc helix-loop-helix leucine zipper (HLH-LZ) domain. This prevents the formation of the c-Myc/Max heterodimer, which is required for the oncogenic activity of c-Myc. Inhibition of this interaction leads to downregulation of c-Myc target genes, including those involved in cell growth and proliferation.
Biochemical and Physiological Effects:
AGN-PC-0 has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. AGN-PC-0 has also been shown to inhibit tumor growth in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of AGN-PC-0 is that it is a small molecule inhibitor, which makes it easier to use in vitro and in vivo experiments compared to larger molecules such as antibodies. However, one limitation is that it is a relatively new compound and its pharmacokinetic properties and toxicity profile are not well established.
Zukünftige Richtungen
There are several future directions for research on AGN-PC-0. One direction is to further investigate its therapeutic potential for cancer, including in combination with other therapies. Another direction is to study its mechanism of action in more detail, including its effects on c-Myc target genes and downstream signaling pathways. Additionally, further studies are needed to establish its pharmacokinetic properties and toxicity profile.
Synthesemethoden
The synthesis of AGN-PC-0 involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. This intermediate is then reacted with glycine ethyl ester to form N-acetylglycyl-1-naphthylamine. The final step involves the reaction of N-acetylglycyl-1-naphthylamine with 3-piperidinemethanol to form AGN-PC-0.
Wissenschaftliche Forschungsanwendungen
AGN-PC-0 is being investigated as a potential therapeutic agent for cancer. It has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, and is being studied in preclinical models of cancer. In addition, AGN-PC-0 is being investigated as a tool compound to study the c-Myc/Max interaction and its role in cancer.
Eigenschaften
IUPAC Name |
N-[[1-(2-acetamidoacetyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15(25)22-13-20(26)24-11-5-6-16(14-24)12-23-21(27)19-10-4-8-17-7-2-3-9-18(17)19/h2-4,7-10,16H,5-6,11-14H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHASCXHDFSZFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6062823.png)
![diisopropyl 5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6062824.png)
![2-{4-[(2,5-dimethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062828.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-1-phenylethanamine](/img/structure/B6062831.png)
![ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B6062846.png)
![2-chloro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B6062849.png)

![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062861.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone](/img/structure/B6062876.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)
![N-{[1-(2-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062908.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)